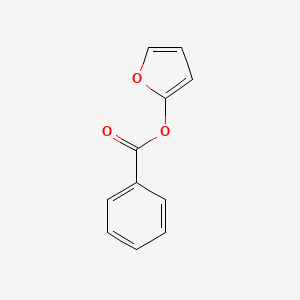

Benzoato de furan-2-ilo

Descripción general

Descripción

Furan-2-yl benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of benzoic acid with furan-2-ol This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a benzoate group, which is derived from benzoic acid

Aplicaciones Científicas De Investigación

Furan-2-yl benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: Furan-2-yl benzoate is used in the production of polymers, resins, and other materials with specialized properties.

Mecanismo De Acción

Target of Action

Furan-2-yl benzoate, like other furan derivatives, has been found to exhibit a wide range of biological and pharmacological characteristics . The primary targets of furan-2-yl benzoate are likely to be microbial cells, given the antimicrobial activity of furan derivatives . These compounds have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known to interact with their targets, leading to changes that inhibit the growth of the target cells . The compound’s interaction with its targets may involve diverse intermolecular interactions, including hydrogen bonding, π-stacking, metal coordination bonds, and van der Waals and hydrophobic forces .

Biochemical Pathways

Furan derivatives are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects . For instance, furan-containing compounds have been found to exhibit anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Pharmacokinetics

For instance, furan-containing compounds are known to be widely distributed in the body and can interact with a variety of targets . The impact of these ADME properties on the bioavailability of furan-2-yl benzoate would need to be studied further.

Result of Action

Furan derivatives are known to have a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action, efficacy, and stability of furan-2-yl benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s stability and activity

Análisis Bioquímico

Biochemical Properties

Furan-2-yl benzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with several key enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between furan-2-yl benzoate and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, leading to potential biochemical effects .

Cellular Effects

Furan-2-yl benzoate has been shown to exert various effects on different types of cells and cellular processes. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, furan-2-yl benzoate can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival . Additionally, furan-2-yl benzoate has been reported to affect the expression of genes involved in oxidative stress response and inflammation, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of furan-2-yl benzoate involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, furan-2-yl benzoate has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of inflammatory mediators, such as cyclooxygenase-2 (COX-2) . Additionally, furan-2-yl benzoate can induce changes in gene expression by modulating the activity of transcription factors, such as NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of furan-2-yl benzoate have been observed to change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions. For instance, furan-2-yl benzoate is relatively stable under neutral pH conditions but can undergo hydrolysis under acidic or basic conditions . Long-term exposure to furan-2-yl benzoate has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of furan-2-yl benzoate in animal models have been found to vary with different dosages. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, furan-2-yl benzoate can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Furan-2-yl benzoate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may exhibit different biological activities . The interaction of furan-2-yl benzoate with specific enzymes, such as glutathione S-transferases, can influence metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of furan-2-yl benzoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, furan-2-yl benzoate can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

Furan-2-yl benzoate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound has been found to localize within the cytoplasm and the nucleus, where it can interact with various biomolecules . The subcellular localization of furan-2-yl benzoate is influenced by targeting signals and post-translational modifications, which can direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Furan-2-yl benzoate can be synthesized through the esterification reaction between benzoic acid and furan-2-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of furan-2-yl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity furan-2-yl benzoate suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Furan-2-yl benzoate undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: Reduction of the ester group can yield furan-2-yl methanol.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Furan-2-yl methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

Furan-2-yl benzoate can be compared with other similar compounds such as:

Furan-2-yl acetate: Similar structure but with an acetate group instead of a benzoate group.

Benzofuran: Contains a fused benzene and furan ring, differing in structure and properties.

Furan-2-yl methanol: The reduced form of furan-2-yl benzoate, lacking the ester group.

Uniqueness: Furan-2-yl benzoate is unique due to its combination of the furan ring and benzoate group, which imparts distinct chemical reactivity and potential biological activities

Actividad Biológica

Furan-2-yl benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of furan-2-yl benzoate, highlighting recent research findings, case studies, and data tables.

1. Synthesis of Furan-2-yl Benzoate

Furan-2-yl benzoate can be synthesized through various methods, including esterification reactions involving furan-2-carboxylic acid and benzoic acid derivatives. The general reaction can be represented as follows:

This reaction typically requires the presence of a base (like pyridine) to neutralize the hydrochloric acid produced during the reaction.

2.1 Antioxidant Activity

Furan-2-yl benzoate has demonstrated significant antioxidant properties. Studies have indicated that compounds with furan and benzoate moieties can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, a study reported that derivatives of furan exhibited high radical scavenging activity, making them potential candidates for further development as antioxidant agents .

2.2 Antimicrobial Activity

Research has shown that furan derivatives possess antimicrobial properties against various pathogens. A notable study highlighted that furan-containing compounds exhibited activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Inhibition observed |

| Gram-negative | Inhibition observed |

| Fungi (e.g., Candida) | Inhibition observed |

2.3 Xanthine Oxidase Inhibition

Recent studies have focused on the inhibitory effects of furan derivatives on xanthine oxidase, an enzyme implicated in hyperuricemia and gout. A series of rhodanine derivatives containing furan-2-yl benzoate moieties were synthesized and evaluated for their inhibitory activities, showing promising results with low IC50 values . The mechanism of inhibition was identified as mixed-type, indicating potential for therapeutic applications in managing gout.

3.1 Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various furan derivatives, furan-2-yl benzoate was tested against a panel of bacteria and fungi. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL, showcasing its potential as an effective antimicrobial agent .

3.2 Case Study: Antioxidant Properties

A study evaluating the antioxidant capacity of furan derivatives utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure free radical scavenging activity. Furan-2-yl benzoate demonstrated a scavenging effect comparable to established antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress .

4. Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between furan-2-yl benzoate and target enzymes like xanthine oxidase. These studies revealed specific binding sites and interactions that contribute to its inhibitory effects, providing insights into its mechanism of action .

5. Conclusion

Furan-2-yl benzoate exhibits a range of biological activities including antioxidant, antimicrobial, and xanthine oxidase inhibitory properties. The ongoing research into its mechanisms and applications highlights its potential as a valuable compound in drug development.

Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings to fully realize its therapeutic potential.

Propiedades

IUPAC Name |

furan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUXGYCCWIHXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70416058 | |

| Record name | furan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20055-18-9 | |

| Record name | furan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70416058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.